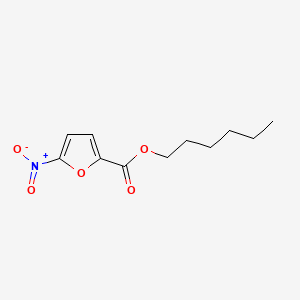
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol est un composé organique synthétique qui appartient à la classe des composés hétérocycliques. Il présente un cycle pyrazole substitué par un groupe fluorophényle et une partie benzènediol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole est formé par la réaction d’un dérivé d’hydrazine avec un composé carbonylé α,β-insaturé dans des conditions acides ou basiques.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution aromatique nucléophile, où un dérivé de fluorobenzène réagit avec l’intermédiaire pyrazole.
Attachement de la partie benzènediol : L’étape finale implique le couplage de l’intermédiaire pyrazole-fluorophényle avec un dérivé de benzènediol, généralement par une réaction de couplage croisé catalysée au palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de criblage à haut débit pour les conditions de réaction, de réacteurs à flux continu pour la mise à l’échelle et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol peut subir diverses réactions chimiques, notamment :
Oxydation : La partie benzènediol peut être oxydée en quinones à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Le cycle pyrazole peut être réduit dans des conditions d’hydrogénation catalytique.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène.
Réduction : Gaz d’hydrogène avec un catalyseur de palladium sur carbone (Pd/C).
Substitution : Agents halogénants, agents nitrants.
Principaux produits
Oxydation : Quinones.
Réduction : Dérivés de pyrazole réduits.
Substitution : Dérivés de fluorophényl-pyrazole halogénés ou nitrés.
Applications De Recherche Scientifique
4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans l’électronique organique et comme élément constitutif de matériaux avancés.
Biologie : Il est utilisé dans des tests biochimiques pour étudier l’inhibition enzymatique et la liaison aux récepteurs.
Industrie : Le composé est exploré pour son utilisation dans la synthèse de produits chimiques et d’intermédiaires spécialisés.
Mécanisme D'action
Le mécanisme d’action du 4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe fluorophényle améliore l’affinité de liaison par des interactions hydrophobes, tandis que la partie benzènediol peut participer à la liaison hydrogène. Ces interactions peuvent moduler l’activité des protéines cibles, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluoroamphétamine : Un produit chimique de recherche psychoactif aux effets stimulants et entactogènes.
Oxyde de benzyl(4-fluorophényl)phénylphosphine : Utilisé dans les résines époxy pour améliorer la résistance au feu et les propriétés diélectriques.
1-Éthynyl-4-fluorobenzène : Un composé aromatique fluoré utilisé en synthèse organique.
Unicité
4-(4-(4-Fluorophényl)-5-méthyl-1H-pyrazol-3-YL)-1,3-benzènediol est unique en raison de sa combinaison d’un cycle pyrazole, d’un groupe fluorophényle et d’une partie benzènediol. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H13FN2O2 |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
4-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13FN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
Clé InChI |
SLHWDVOAHKLWKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)
